molecular formula C8H11ClN4 B062511 4-Chloro-2-(piperazin-1-yl)pyrimidine CAS No. 179756-90-2

4-Chloro-2-(piperazin-1-yl)pyrimidine

Cat. No.: B062511
CAS No.: 179756-90-2
M. Wt: 198.65 g/mol
InChI Key: MQSYDNGEAVHZAN-UHFFFAOYSA-N
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Description

4-Chloro-2-(piperazin-1-yl)pyrimidine is an organic compound with the molecular formula C8H11ClN4 and a molecular weight of 198.65 g/mol . It is a derivative of pyrimidine, substituted with a chlorine atom at the 4-position and a piperazine ring at the 2-position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2-(piperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cognitive functions .

Mode of Action

This compound interacts with its target, AChE, by inhibiting its activity . This compound exhibits potent inhibitory activity against AChE, with an IC50 value of 0.90 µM . The inhibition of AChE by this compound is a mixed-type inhibition, involving both competitive and non-competitive mechanisms .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This results in enhanced cholinergic neurotransmission, which is beneficial for cognitive functions .

Pharmacokinetics

The compound’s density is reported to be 1272 g/cm3 , and its boiling point is 362.673ºC at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), but further studies are needed to provide a comprehensive understanding of its pharmacokinetics.

Result of Action

The inhibition of AChE by this compound leads to an increase in the concentration of acetylcholine, enhancing cognitive functions . This makes it a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as suggested by its boiling point . Additionally, it is reported that this compound is harmful to aquatic environments, indicating that it should be prevented from contacting groundwater, waterways, or sewage systems

Biochemical Analysis

Biochemical Properties

4-Chloro-2-(piperazin-1-yl)pyrimidine is known to interact with various enzymes and proteins. It has been reported as a metabolite of buspirone , suggesting that it may interact with enzymes involved in drug metabolism

Cellular Effects

It is known that pyrimidine derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-established. It is known to act as an antagonist of the α2-adrenergic receptor , suggesting that it may exert its effects through binding interactions with this receptor. The specific binding interactions of this compound with biomolecules, its potential for enzyme inhibition or activation, and its effects on gene expression are not well-characterized and require further study.

Preparation Methods

The synthesis of 4-Chloro-2-(piperazin-1-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with piperazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux . The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .

Properties

IUPAC Name

4-chloro-2-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4/c9-7-1-2-11-8(12-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSYDNGEAVHZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618595
Record name 4-Chloro-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179756-90-2
Record name 4-Chloro-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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